Akt Inhibitor IV Spares PI3K Unlike Phosphatidylinositol Analog-Based Inhibitors
Akt Inhibitor IV does not directly inhibit PI3K, in contrast to phosphatidylinositol analog-based Akt inhibitors (e.g., Calbiochem Cat. Nos. 124005, 124008, 124009), which target both Akt and PI3K . This differential selectivity is critical for experiments requiring clean dissection of Akt-dependent signaling without confounding PI3K inhibition.
| Evidence Dimension | PI3K inhibition |
|---|---|
| Target Compound Data | No direct PI3K inhibition |
| Comparator Or Baseline | Phosphatidylinositol analog-based Akt inhibitors (Cat. Nos. 124005, 124008, 124009) |
| Quantified Difference | Target compound spares PI3K; comparators directly inhibit PI3K |
| Conditions | Biochemical assay (vendor specification sheet) |
Why This Matters
This selectivity ensures that observed phenotypic effects can be unambiguously attributed to Akt pathway modulation rather than upstream PI3K inhibition, reducing confounding variables in pathway analysis and drug mechanism studies.
